

Application Notes: Standard Protocol for Melittin Hemolysis Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Melitin

Cat. No.: B1237215

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Introduction

Melittin, the principal peptide component of European honeybee (*Apis mellifera*) venom, is a potent, 26-amino acid amphipathic peptide. It is widely recognized for its powerful cytolytic and antimicrobial properties. A key characteristic of melittin is its ability to disrupt cell membranes, leading to cell lysis.[1] The hemolytic assay, which measures the lysis of red blood cells (erythrocytes), is a fundamental and widely used in vitro method to quantify the membrane-disrupting activity of melittin and other compounds like antimicrobial peptides.[2][3] This assay serves as a crucial primary screen for general cytotoxicity, providing valuable data for drug development and toxicology studies.[2]

Principle of the Assay

The melittin hemolysis assay is a colorimetric method based on the quantification of hemoglobin released from lysed erythrocytes. Red blood cells (RBCs) are incubated with varying concentrations of melittin. The peptide disrupts the RBC membrane, causing the release of intracellular hemoglobin into the surrounding buffer (supernatant).[2] After incubation, intact cells and debris are pelleted by centrifugation. The amount of hemoglobin in the supernatant is then measured spectrophotometrically by reading the absorbance at a specific wavelength (typically 405-545 nm).[4][5][6] The percentage of hemolysis is calculated relative to a positive control (100% lysis, typically induced by a detergent like Triton X-100) and a negative control (0% lysis, buffer only).[3][6]

Mechanism of Melittin-Induced Hemolysis

Melittin-induced hemolysis is a multi-step process driven by its strong affinity for phospholipid bilayers.^[1]

- **Binding:** Monomeric melittin rapidly binds to the outer surface of the erythrocyte membrane.^{[1][7]}
- **Insertion and Pore Formation:** Upon binding, the peptide inserts into the lipid bilayer, organizing into transmembrane pores or channels. This action disrupts the membrane's integrity.^{[1][8]}
- **Colloid-Osmotic Lysis:** The formation of these pores allows for the uncontrolled passage of ions and small molecules, disrupting the osmotic balance of the cell. This leads to an influx of water, cell swelling, and eventual rupture (lysis), releasing hemoglobin and other cytoplasmic contents.^[9]
- **Biphasic Release:** The lytic process can be biphasic, with an initial rapid release of hemoglobin followed by a slower, more sustained release, which may be associated with the translocation and aggregation of melittin within the membrane.^{[1][7]}

Experimental Protocols

This section provides a detailed methodology for performing the melittin hemolysis assay.

Preparation of Red Blood Cell (RBC) Suspension

- **Blood Collection:** Obtain fresh, heparinized, or acid-citrate-dextrose (ACD) treated whole human blood from a healthy donor.^{[4][10]}
- **Initial Separation:** Centrifuge the whole blood at 500-1,000 x g for 10 minutes at room temperature.^{[2][5]}
- **Isolation of RBCs:** Carefully aspirate and discard the upper plasma layer and the intermediate buffy coat (containing white blood cells and platelets).^{[3][10]}
- **Washing:** Resuspend the remaining erythrocyte pellet in 5-10 volumes of sterile, cold Phosphate-Buffered Saline (PBS, pH 7.4). Centrifuge at 500-1,000 x g for 5-10 minutes.^{[2][5]}

- Repeat Washing: Discard the supernatant and repeat the washing step (Step 4) at least two more times, or until the supernatant is clear and colorless.[2][5]
- Prepare Final Suspension: After the final wash, resuspend the packed RBCs in PBS to create a final working suspension. A 2% (v/v) suspension is commonly used.[2][4] For example, to make a 10 mL of a 2% suspension, add 200 μ L of packed RBCs to 9.8 mL of PBS.

Hemolysis Assay Procedure

- Prepare Melittin Dilutions: Prepare a stock solution of melittin in PBS. Perform serial dilutions in a 96-well V-bottom microtiter plate to achieve the desired final concentration range for testing (e.g., 0.1 to 100 μ g/mL).[4] Add 75 μ L of each dilution to the appropriate wells.
- Set Up Controls:
 - Negative Control (0% Hemolysis): Add 75 μ L of PBS alone to several wells.[11]
 - Positive Control (100% Hemolysis): Add 75 μ L of 1% Triton X-100 in PBS to several wells.[5][11]
- Add RBC Suspension: Gently mix the 2% RBC suspension to ensure homogeneity. Using a multichannel pipette, add 75 μ L of the 2% RBC suspension to all wells (test and control wells), bringing the total volume in each well to 150 μ L.[11] This results in a final RBC concentration of 1%.
- Incubation: Gently mix the plate and incubate at 37°C for 1 hour.[4][11]
- Pellet Intact RBCs: After incubation, centrifuge the 96-well plate at 1,000 x g for 10 minutes to pellet the intact RBCs and cell debris.[2][11]
- Transfer Supernatant: Carefully transfer 60-100 μ L of the supernatant from each well to a new, flat-bottom 96-well plate, being careful not to disturb the pellet.[2][11]
- Measure Absorbance: Measure the absorbance of the supernatant at 540 nm using a microplate reader.[2][4] Wavelengths of 405 nm, 414 nm, or 545 nm are also commonly used.[5][6][11]

Data Analysis

- Calculate Percentage Hemolysis: Determine the percentage of hemolysis for each melittin concentration using the following formula[3]: $\% \text{ Hemolysis} = \frac{(\text{Abs_sample} - \text{Abs_neg_ctrl})}{(\text{Abs_pos_ctrl} - \text{Abs_neg_ctrl})} \times 100\%$
- Determine HC50: Plot the % Hemolysis against the melittin concentration and use a dose-response curve fit to determine the HC50 value, which is the concentration of melittin that causes 50% hemolysis.[2][4]

Data Presentation

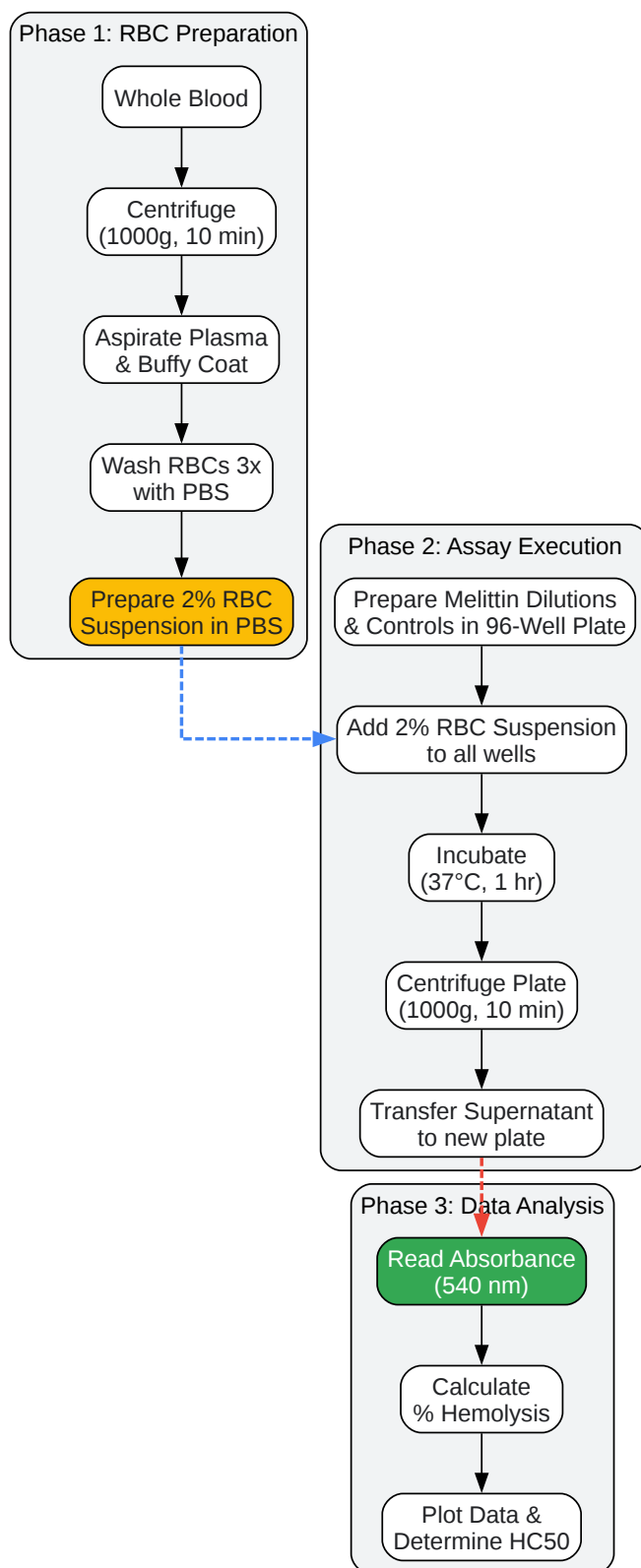
Table 1: Reagents and Materials

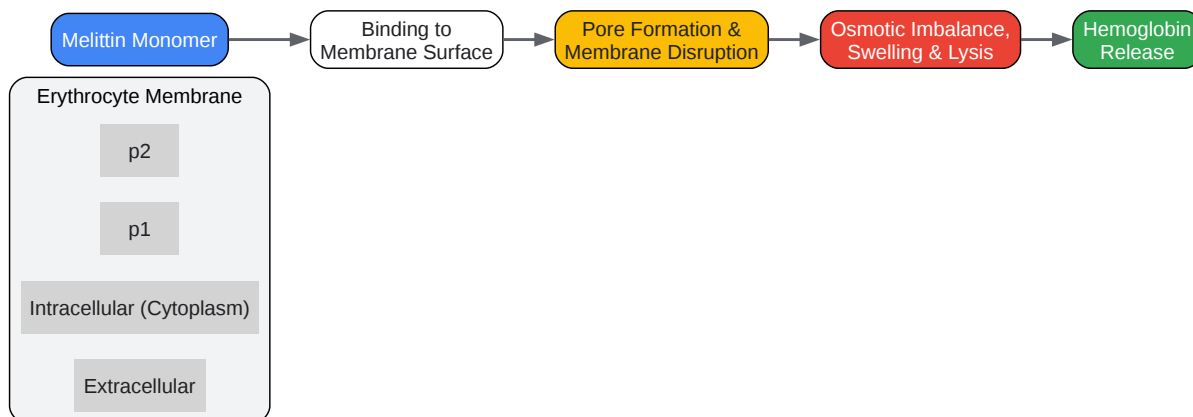
Reagent/Material	Description
Melittin	Test peptide, lyophilized powder
Triton X-100	Non-ionic surfactant for positive control (100% lysis)
Phosphate-Buffered Saline (PBS)	pH 7.4, sterile, for all dilutions and washes
Human Whole Blood	Fresh, with anticoagulant (e.g., Heparin, ACD)
96-well Plates	V-bottom for incubation, flat-bottom for reading
Microplate Reader	Capable of reading absorbance at 405-545 nm
Centrifuge	With plate rotor, capable of 1,000 x g

Table 2: Standard Assay Conditions

Parameter	Value
RBC Suspension (working)	2% (v/v) in PBS
Final RBC Concentration in Assay	1% (v/v)
Positive Control	0.5% Triton X-100 (final concentration)
Negative Control	PBS
Incubation Temperature	37°C
Incubation Time	60 minutes[4][11]
Centrifugation	1,000 x g for 10 minutes
Absorbance Wavelength	540 nm[2][4]

Mandatory Visualization





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- To cite this document: BenchChem. [Application Notes: Standard Protocol for Melittin Hemolysis Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237215#standard-protocol-for-melittin-hemolysis-assay]

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